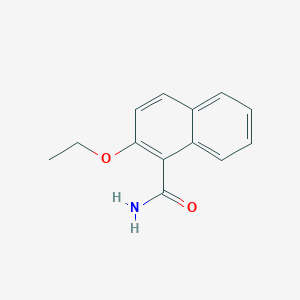

2-Ethoxynaphthalene-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxynaphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-16-11-8-7-9-5-3-4-6-10(9)12(11)13(14)15/h3-8H,2H2,1H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYMKVSDVKRAHED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethoxynaphthalene-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 2-Ethoxynaphthalene-1-carboxamide, a naphthalene derivative of interest in medicinal chemistry and materials science. This document outlines a detailed synthetic pathway, including experimental protocols for the preparation of key intermediates and the final target molecule. Furthermore, it presents a summary of the characterization data essential for the verification of the synthesized compounds.

Synthesis Pathway

The synthesis of this compound is accomplished through a multi-step process commencing with the readily available starting material, 2-naphthol. The overall synthetic scheme involves three primary stages:

-

Etherification: Synthesis of 2-Ethoxynaphthalene from 2-naphthol.

-

Carboxylation: Introduction of a carboxylic acid group at the 1-position of the naphthalene ring to yield 2-Ethoxynaphthalene-1-carboxylic acid. This is achieved via a bromination reaction followed by a Grignard reaction.

-

Amidation: Conversion of the carboxylic acid to the final carboxamide product.

This synthetic route is illustrated in the workflow diagram below.

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of 2-Ethoxynaphthalene

This procedure is adapted from established methods of Williamson ether synthesis.[1][2]

Materials:

-

2-Naphthol

-

Ethanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Hydroxide (NaOH)

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-naphthol in an excess of absolute ethanol.

-

Slowly add concentrated sulfuric acid dropwise to the solution while stirring. An exothermic reaction will occur.

-

Heat the mixture to reflux for 10-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, pour the reaction mixture into a dilute aqueous solution of sodium hydroxide.

-

The crude 2-Ethoxynaphthalene will precipitate as a solid.

-

Collect the solid by filtration and wash with cold water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to obtain pure 2-Ethoxynaphthalene.

-

Dry the purified product under vacuum.

Synthesis of 2-Ethoxynaphthalene-1-carboxylic acid

This two-step protocol is based on the methodology described in patent CN102249904B.

Step 2a: Bromination of 2-Ethoxynaphthalene

Materials:

-

2-Ethoxynaphthalene

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

-

Acetone

-

Hydrochloric acid (catalytic amount)

Procedure:

-

Dissolve 2-Ethoxynaphthalene in acetone in a reaction vessel.

-

Add a catalytic amount of hydrochloric acid.

-

Slowly add 1,3-Dibromo-5,5-dimethylhydantoin to the solution. The molar ratio of 2-Ethoxynaphthalene to DBDMH should be approximately 1:0.5-0.6.

-

Stir the reaction mixture at room temperature for 15-30 minutes.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, quench the reaction with a solution of sodium bisulfite.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield crude 1-Bromo-2-ethoxynaphthalene, which can be used in the next step without further purification.

Step 2b: Grignard Reaction and Carboxylation

Materials:

-

1-Bromo-2-ethoxynaphthalene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Dry Carbon Dioxide (CO₂)

-

Aqueous acidic solution (e.g., dilute HCl)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings in a flame-dried flask.

-

Add a solution of 1-Bromo-2-ethoxynaphthalene in anhydrous THF dropwise to initiate the Grignard reaction.

-

Once the reaction has started, add the remaining solution of 1-Bromo-2-ethoxynaphthalene at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 2-3 hours to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to -10°C to 0°C in an ice-salt bath.

-

Bubble dry carbon dioxide gas through the stirred solution for several hours, or pour the Grignard solution over crushed dry ice.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding an aqueous acidic solution.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield 2-Ethoxynaphthalene-1-carboxylic acid as a solid. The product can be purified by recrystallization.

Synthesis of this compound

This amidation can be achieved through the formation of an acyl chloride intermediate.

Materials:

-

2-Ethoxynaphthalene-1-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Ammonium Hydroxide (NH₄OH)

Procedure:

-

In a flask under an inert atmosphere, suspend 2-Ethoxynaphthalene-1-carboxylic acid in anhydrous DCM.

-

Add thionyl chloride (approximately 1.5-2 equivalents) dropwise at 0°C.

-

Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the evolution of gas ceases.

-

Cool the reaction mixture and evaporate the excess thionyl chloride and DCM under reduced pressure to obtain the crude 2-Ethoxynaphthalene-1-carbonyl chloride.

-

Dissolve the crude acyl chloride in an anhydrous aprotic solvent like THF or DCM.

-

Cool the solution in an ice bath and add an excess of concentrated ammonium hydroxide dropwise with vigorous stirring.

-

Allow the reaction to proceed for 1-2 hours at 0°C and then warm to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water and a small amount of cold diethyl ether.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Characterization Data

The following tables summarize the key physical and spectral data for the synthesized compounds.

Table 1: Physical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 2-Ethoxynaphthalene | C₁₂H₁₂O | 172.22 | White to off-white crystals | 35 - 37 |

| 2-Ethoxynaphthalene-1-carboxylic acid | C₁₃H₁₂O₃ | 216.23 | White solid | Not Reported |

| This compound | C₁₃H₁₃NO₂ | 215.25 | White to off-white solid | Predicted: 180-190 |

*Note: The melting point for this compound is a predicted value based on similar structures as no experimental data is publicly available.

Table 2: Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |

| 2-Ethoxynaphthalene | 7.75-7.10 (m, 7H, Ar-H), 4.10 (q, 2H, -OCH₂CH₃), 1.45 (t, 3H, -OCH₂CH₃) | 157.0, 134.7, 129.3, 128.9, 127.6, 126.7, 126.2, 123.4, 119.0, 106.6, 63.3, 14.7 | 3050, 2980, 1630, 1600, 1510, 1260, 1210, 1120, 830, 750 | 172 (M+), 144, 115 |

| 2-Ethoxynaphthalene-1-carboxylic acid | Predicted: 11.5-12.5 (s, 1H, -COOH), 8.1-7.2 (m, 6H, Ar-H), 4.2 (q, 2H, -OCH₂CH₃), 1.5 (t, 3H, -OCH₂CH₃) | Predicted: 170.1, 158.2, 135.1, 130.5, 129.8, 128.4, 127.9, 127.1, 124.5, 118.2, 110.3, 64.1, 14.9 | Predicted: 3300-2500 (br), 2980, 1680, 1600, 1250, 1120 | Predicted: 216 (M+), 187, 171, 143 |

| This compound | Predicted: 8.0-7.2 (m, 6H, Ar-H), 7.5 (br s, 1H, -NH), 6.0 (br s, 1H, -NH), 4.2 (q, 2H, -OCH₂CH₃), 1.5 (t, 3H, -OCH₂CH₃) | Predicted: 169.5, 157.9, 134.8, 130.1, 129.5, 128.1, 127.5, 126.8, 124.1, 118.5, 112.1, 63.9, 14.8 | Predicted: 3350, 3180, 2980, 1650, 1600, 1420, 1250, 1120 | Predicted: 215 (M+), 198, 171, 143 |

*Note: The spectroscopic data for 2-Ethoxynaphthalene-1-carboxylic acid and this compound are predicted based on the known spectra of analogous compounds and general spectroscopic principles, as experimental data is not publicly available.

Logical Relationships in Synthesis

The progression of the synthesis follows a logical sequence of functional group transformations. The key steps and their rationale are outlined below.

Figure 2: Logical progression of the synthesis.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound. By following the outlined experimental protocols, researchers and drug development professionals can reliably produce this compound for further investigation. The provided characterization data, including predicted values for the final product and its immediate precursor, will aid in the verification of the synthesized materials. This document serves as a valuable resource for the exploration of novel naphthalene-based compounds in various scientific disciplines.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethoxynaphthalene-1-carboxamide

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available experimental data for 2-Ethoxynaphthalene-1-carboxamide is limited. This guide provides a comprehensive overview of the physicochemical properties of the closely related parent compound, 2-Ethoxynaphthalene, and proposes a detailed synthetic pathway for this compound based on established chemical principles.

Introduction

This compound is a derivative of the naphthalene scaffold, a bicyclic aromatic system that is a common motif in medicinal chemistry and materials science. The introduction of an ethoxy group at the 2-position and a carboxamide at the 1-position is anticipated to significantly influence its electronic, lipophilic, and hydrogen bonding properties compared to the parent naphthalene core. Understanding these physicochemical characteristics is paramount for predicting its behavior in biological systems and for its potential application in drug design and development.

This technical guide summarizes the known physicochemical properties of the readily available precursor, 2-Ethoxynaphthalene, and provides detailed, plausible experimental protocols for the synthesis and characterization of the target compound, this compound.

Physicochemical Properties of 2-Ethoxynaphthalene

The following tables summarize the key physicochemical and spectral properties of 2-Ethoxynaphthalene, the immediate precursor for the proposed synthesis of this compound.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₂O | [1][2] |

| Molecular Weight | 172.22 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 35-38 °C | [2][3] |

| Boiling Point | 282 °C | [2] |

| Solubility | Insoluble in water; soluble in alcohol, ether, and other organic solvents. | |

| logP (octanol-water) | 3.75 - 3.8 | [1] |

Spectroscopic Data

| Spectrum Type | Key Features | Reference(s) |

| ¹H NMR | Spectral data available. | [1] |

| ¹³C NMR | Spectral data available. | [1] |

| Infrared (IR) | Spectral data available. | [1] |

| Mass Spectrometry (MS) | Major fragments observed at m/z 172 (M+), 144, 115. | [1] |

Proposed Synthesis of this compound

A plausible synthetic route to this compound from 2-Ethoxynaphthalene involves a three-step process: formylation, oxidation, and amidation. An alternative pathway via a Grignard reaction is also presented.

Synthetic Workflow Diagram

Experimental Protocols

Route 1: Via Formylation

Step 1: Synthesis of 2-Ethoxy-1-naphthaldehyde (Vilsmeier-Haack Reaction)

-

Materials: 2-Ethoxynaphthalene, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), dichloromethane (DCM), sodium acetate, water, hydrochloric acid.

-

Procedure:

-

To a stirred solution of N,N-dimethylformamide (1.2 equivalents) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, slowly add phosphorus oxychloride (1.1 equivalents).

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.[4][5]

-

Add a solution of 2-Ethoxynaphthalene (1 equivalent) in anhydrous dichloromethane dropwise to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Pour the reaction mixture into a beaker of crushed ice and stir vigorously.

-

Add a saturated aqueous solution of sodium acetate until the mixture is neutral.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-Ethoxy-1-naphthaldehyde.[6]

-

Step 2: Synthesis of 2-Ethoxy-1-naphthoic acid

-

Materials: 2-Ethoxy-1-naphthaldehyde, potassium permanganate (KMnO₄) or Jones reagent, acetone, sulfuric acid, sodium bisulfite.

-

Procedure (using KMnO₄):

-

Dissolve 2-Ethoxy-1-naphthaldehyde (1 equivalent) in acetone.

-

Slowly add a solution of potassium permanganate (2 equivalents) in water to the stirred acetone solution.

-

Heat the mixture to reflux for 2 hours.

-

Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

-

Acidify the filtrate with dilute sulfuric acid to precipitate the carboxylic acid.

-

If necessary, decolorize the solution with a small amount of sodium bisulfite.

-

Collect the precipitated 2-Ethoxy-1-naphthoic acid by filtration, wash with cold water, and dry.

-

Step 3: Synthesis of this compound

-

Materials: 2-Ethoxy-1-naphthoic acid, thionyl chloride (SOCl₂), dichloromethane, aqueous ammonia.

-

Procedure:

-

Suspend 2-Ethoxy-1-naphthoic acid (1 equivalent) in anhydrous dichloromethane.

-

Add thionyl chloride (1.5 equivalents) and a catalytic amount of DMF.

-

Reflux the mixture for 2 hours until the solid dissolves and gas evolution ceases.

-

Cool the mixture and evaporate the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the resulting crude acid chloride in anhydrous dichloromethane.

-

Add this solution dropwise to a stirred, cooled (0 °C) concentrated aqueous ammonia solution (excess).

-

Stir the mixture vigorously for 1 hour.

-

Collect the precipitated solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield this compound.[7]

-

Route 2: Via Grignard Reaction

A patent describes the synthesis of the intermediate 2-ethoxy-1-naphthoic acid starting from 2-ethoxynaphthalene.[8]

Step 1: Synthesis of 1-Bromo-2-ethoxynaphthalene

-

Materials: 2-Ethoxynaphthalene, 1,3-dibromo-5,5-dimethylhydantoin, acetone, hydrochloric acid.

-

Procedure:

-

Dissolve 2-ethoxynaphthalene in acetone.

-

In the presence of a catalytic amount of hydrochloric acid, react with 1,3-dibromo-5,5-dimethylhydantoin to yield 1-bromo-2-ethoxynaphthalene.[8]

-

Step 2: Synthesis of 2-Ethoxy-1-naphthoic acid

-

Materials: 1-Bromo-2-ethoxynaphthalene, magnesium turnings, anhydrous tetrahydrofuran (THF), carbon dioxide (dry ice), hydrochloric acid.

-

Procedure:

-

Prepare a Grignard reagent by reacting 1-bromo-2-ethoxynaphthalene with magnesium turnings in anhydrous THF under a nitrogen atmosphere.[8]

-

Pour the Grignard solution over an excess of crushed dry ice.

-

After the excess carbon dioxide has sublimed, hydrolyze the mixture with dilute hydrochloric acid.

-

Extract the product with ether, wash the ethereal solution with water, and then extract the product into an aqueous sodium bicarbonate solution.

-

Acidify the bicarbonate solution to precipitate the 2-Ethoxy-1-naphthoic acid.

-

Collect the product by filtration, wash with water, and dry.

-

Step 3: Synthesis of this compound

-

This step would proceed as described in Step 3 of Route 1.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the positions of the substituents.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the amide C=O and N-H stretches.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Melting Point Analysis: To assess the purity of the final compound.

-

Chromatography (TLC, HPLC): To monitor the progress of the reactions and to determine the purity of the product.

Conclusion

References

- 1. 2-Ethoxynaphthalene | C12H12O | CID 7129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Ethoxynaphthalene | 93-18-5 [chemicalbook.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. researchgate.net [researchgate.net]

- 7. Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN102249904B - Synthesis method of 2-ethoxy naphthoic acid - Google Patents [patents.google.com]

Quantum Chemical Blueprint for 2-Ethoxynaphthalene-1-carboxamide: A Technical Guide

For Immediate Release

[City, State] – [Date] – In the intricate landscape of drug discovery and materials science, understanding the fundamental quantum mechanical properties of a molecule is paramount to predicting its behavior and potential applications. This technical whitepaper outlines a comprehensive computational protocol for the in-depth quantum chemical analysis of 2-Ethoxynaphthalene-1-carboxamide, a molecule of interest for its potential pharmacological activities. This guide is intended for researchers, scientists, and professionals in drug development seeking to apply computational chemistry methods to elucidate molecular structure, reactivity, and spectroscopic properties.

While direct experimental and computational studies on this compound are not extensively available in the current literature, this document leverages established theoretical methodologies successfully applied to structurally analogous naphthalene and quinoline derivatives to propose a robust research framework.

Theoretical Framework: Density Functional Theory (DFT)

At the core of this proposed study is Density Functional Theory (DFT), a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT has been demonstrated to be a reliable and efficient method for calculating the properties of organic molecules. The recommended model chemistry for this investigation is the B3LYP functional combined with the 6-311G(d,p) basis set, which has been shown to provide a good balance between accuracy and computational cost for similar aromatic systems.

Computational Workflow

The proposed computational investigation follows a multi-step workflow designed to systematically characterize the quantum chemical properties of this compound.

Methodologies and Protocols

Geometry Optimization

The initial step involves the optimization of the molecular geometry of this compound to its ground state energy minimum.

Protocol:

-

Construct the initial 3D structure of the molecule using a molecular builder.

-

Perform a geometry optimization calculation using the B3LYP functional and the 6-311G(d,p) basis set.

-

Convergence criteria should be set to the default values of the chosen quantum chemistry software package (e.g., Gaussian, ORCA).

Frequency Analysis

A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum and to derive thermodynamic properties.

Protocol:

-

Use the optimized geometry from the previous step as input.

-

Perform a frequency calculation at the same level of theory (B3LYP/6-311G(d,p)).

-

Verify that there are no imaginary frequencies, which would indicate a saddle point rather than a minimum.

-

Extract thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Electronic Properties Analysis

The electronic properties of the molecule, which are crucial for understanding its reactivity and stability, are investigated through the analysis of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).

Protocol:

-

From the output of the geometry optimization, visualize the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

-

Calculate the energy gap (ΔE = ELUMO - EHOMO).

-

Generate the molecular electrostatic potential (MEP) map to identify electrophilic and nucleophilic sites.

Spectroscopic Simulation

Theoretical vibrational (IR and Raman) and electronic (UV-Vis) spectra are simulated to aid in the experimental characterization of the molecule.

Protocol:

-

IR and Raman: The harmonic vibrational frequencies and intensities are obtained from the frequency calculation.

-

UV-Vis: A time-dependent DFT (TD-DFT) calculation is performed on the optimized geometry to compute the electronic excitation energies and oscillator strengths.

Expected Quantitative Data

The following tables summarize the types of quantitative data that would be generated from the proposed quantum chemical calculations. The values presented are hypothetical and for illustrative purposes, based on typical results for similar aromatic carboxamide compounds.

Table 1: Calculated Thermodynamic Properties

| Parameter | Value | Unit |

| Zero-point vibrational energy | 205.12 | kcal/mol |

| Enthalpy | 218.45 | kcal/mol |

| Gibbs Free Energy | 190.33 | kcal/mol |

| Dipole Moment | 3.45 | Debye |

Table 2: Frontier Molecular Orbital Properties

| Orbital | Energy (eV) | Description |

| HOMO | -6.21 | Primarily localized on the naphthalene ring |

| LUMO | -1.89 | Distributed over the carboxamide group |

| Energy Gap (ΔE) | 4.32 | Indicator of chemical reactivity |

Table 3: Simulated Spectroscopic Data

| Spectrum | Key Vibrational Frequencies (cm-1) / Absorption Maxima (nm) | Assignment |

| IR | ~3400, ~1680, ~1250 | N-H stretch, C=O stretch, C-O stretch |

| Raman | ~3050, ~1600, ~1380 | Aromatic C-H stretch, C=C stretch, Naphthalene ring breathing |

| UV-Vis | ~280, ~330 | π → π* transitions |

Visualization of Key Concepts

Frontier Molecular Orbitals

The interaction between the HOMO and LUMO is fundamental to understanding chemical reactions. A diagram illustrating this concept is provided below.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for predicting intermolecular interactions.

Conclusion

This technical guide provides a comprehensive theoretical framework for the quantum chemical investigation of this compound. By employing the detailed DFT-based protocols, researchers can gain significant insights into the structural, electronic, and spectroscopic properties of this molecule. The resulting data will be invaluable for understanding its chemical behavior and for guiding further experimental studies in drug design and materials science. The methodologies outlined herein are robust and can be adapted for the computational analysis of other related organic compounds.

A Technical Guide to the Biological Activities of Novel Naphthalene Carboxamides

For Researchers, Scientists, and Drug Development Professionals

Naphthalene, a simple bicyclic aromatic hydrocarbon, serves as a foundational scaffold in medicinal chemistry, giving rise to a multitude of derivatives with significant therapeutic potential.[1][2] Among these, naphthalene carboxamides have emerged as a particularly promising class of compounds, demonstrating a wide spectrum of biological activities. Their structural versatility allows for fine-tuning of physicochemical properties, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[3][4] This technical guide provides an in-depth overview of the current research on novel naphthalene carboxamides, focusing on their anticancer, antimicrobial, and antitubercular activities, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Anticancer Activity

Naphthalene carboxamides and their close analogs, naphthalimides, have shown considerable efficacy against various cancer cell lines.[5] Their mechanisms of action are diverse, including the inhibition of critical cellular enzymes, induction of apoptosis, and reversal of multidrug resistance.[6][7][8]

Several naphthalene-sulfonamide hybrids have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[8] The IL-6/JAK2/STAT3 pathway is a critical regulator of cell proliferation, survival, and differentiation; its aberrant activation is a hallmark of many cancers, including breast cancer. Naphthalene carboxamide derivatives can inhibit the phosphorylation of STAT3, preventing its dimerization and translocation to the nucleus, which in turn downregulates the expression of key oncogenes like BCL2, Cyclin D1, and c-MYC.[8]

Certain naphthalen-1-yloxyacetamide derivatives have been shown to induce apoptosis in cancer cells, such as the MCF-7 breast cancer line.[7] This is achieved by modulating the expression of key proteins in the intrinsic apoptotic pathway. These compounds can upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, activation of initiator caspases like Caspase-9, and subsequent execution of programmed cell death.[7]

The following table summarizes the cytotoxic activities of selected naphthalene carboxamide derivatives against various cancer cell lines.

| Compound Class | Derivative Example | Cancer Cell Line | Activity Metric | Value | Reference |

| Naphthalene-1,4-dione | 2-bromo, imidazole-linked (Cmpd 44) | HEC1A (Endometrial) | IC₅₀ | 6.4 µM | [9] |

| Naphthalene-sulfonamide | N-(pyridin-2-yl) (Cmpd 5b) | MCF7 (Breast) | IC₅₀ | 3.59 µM (STAT3 inh.) | [8] |

| Naphthalene-sulfonamide | N-(thiazol-2-yl) (Cmpd 5e) | MCF7 (Breast) | IC₅₀ | 3.01 µM (STAT3 inh.) | [8] |

| Thiosemicarbazone | 4-(naphthalen-1-yl)-1-(2,3-difluorobenzylidene) | A549 (Lung) | IC₅₀ | >100 µM (non-cytotoxic) | [10] |

| Naphthamide | Adamantyl-linked (Cmpd 13c) | M. tuberculosis | MIC | 6.55 µM | [11] |

| Naphthamide | Adamantyl-linked (Cmpd 13d) | M. tuberculosis | MIC | 7.11 µM | [11] |

-

Cell Culture: Cancer cells (e.g., P388/ADR) are seeded into 96-well microtiter plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[6]

-

Compound Treatment: The naphthalene carboxamide derivatives are dissolved in DMSO and diluted with culture medium to various concentrations. The cells are then treated with these compounds and incubated for a specified period (e.g., 48 hours).[6]

-

MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The supernatant is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The plate is gently shaken, and the absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antimicrobial Activity

Naphthalene carboxamides have demonstrated broad-spectrum activity against various pathogenic microbes, including Gram-positive and Gram-negative bacteria and fungi.[1][3][12] Several naphthalene-based drugs, such as nafcillin and terbinafine, are already in clinical use, highlighting the scaffold's potential.[2]

The antimicrobial action of some naphthalene derivatives, particularly quaternary ammonium compounds (QACs), involves severe damage to the bacterial cell membrane.[3] Scanning electron microscopy (SEM) has revealed that these compounds can cause significant morphological changes to bacteria like S. aureus and P. aeruginosa.[3] Additionally, other derivatives act by inhibiting essential bacterial enzymes. For instance, some naphthalene-sulfonamide hybrids potently inhibit topoisomerase IV and DNA gyrase, enzymes crucial for DNA replication and repair in bacteria.[8][13]

| Compound Class | Derivative Example | Microorganism | Activity Metric | Value (mg/L) | Reference |

| Dihydroxynaphthalene bis-QAC | Compound 5d | S. aureus ATCC 43300 | MIC | 2 | [3] |

| Dihydroxynaphthalene bis-QAC | Compound 5d | S. aureus ATCC 43300 | MBC | 4 | [3] |

| Dihydroxynaphthalene bis-QAC | Compound 6d | E. coli ATCC 25922 | MIC | 2 | [3] |

| Dihydroxynaphthalene bis-QAC | Compound 6d | E. coli ATCC 25922 | MBC | 8 | [3] |

| Naphthalene-1-carboxanilide | N-(3-fluorophenyl) | M. avium subsp. paratuberculosis | MIC | 62.5 µM | [14] |

-

Inoculum Preparation: A suspension of the test microorganism (e.g., S. aureus) is prepared in a suitable broth (e.g., Mueller-Hinton) and adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: The naphthalene carboxamide compounds are serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]

-

MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), an aliquot (e.g., 10 µL) is taken from each well showing no visible growth and subcultured onto an agar plate. The plate is incubated for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial CFU count.[3]

Antitubercular Activity

Tuberculosis remains a major global health threat, and the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents.[11][15] Naphthalene carboxamides have been identified as a promising class of anti-TB agents.

A key target for many novel anti-TB drugs is the Mycobacterial Membrane Protein Large 3 (MmpL3). This protein is an essential transporter of trehalose monomycolate, a crucial precursor for the synthesis of the mycobacterial cell wall's mycolic acid layer. Naphthamide derivatives have been rationally designed to bind to the active site of MmpL3, inhibiting its transport function and thereby disrupting cell wall synthesis, leading to bacterial death.[11] Importantly, compounds active against this target retain their potency against MDR and XDR strains.[11]

-

Culture Preparation: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

-

Compound Preparation: In a 96-well plate, the test compounds are serially diluted in broth.

-

Inoculation: Each well is inoculated with the mycobacterial culture to a final volume of 200 µL.

-

Incubation: The plate is incubated at 37°C for 7 days.

-

Resazurin Addition: 30 µL of Resazurin solution is added to each well, and the plate is incubated for another 24 hours.

-

MIC Determination: A color change from blue (no growth) to pink (growth) indicates bacterial viability. The MIC is defined as the lowest drug concentration that prevents this color change.[11]

Conclusion and Future Perspectives

The naphthalene carboxamide scaffold is a highly versatile and privileged structure in medicinal chemistry. The derivatives synthesized to date exhibit a remarkable range of biological activities, including potent anticancer, broad-spectrum antimicrobial, and promising antitubercular effects. The ability to modify the core structure allows for the development of compounds with specific mechanisms of action, from enzyme inhibition to the induction of apoptosis and disruption of microbial membranes. Future research should focus on optimizing the lead compounds identified in these studies to improve their therapeutic indices, pharmacokinetic profiles, and in vivo efficacy. The continued exploration of novel substitution patterns on the naphthalene carboxamide core promises to yield next-generation therapeutic agents to combat cancer and infectious diseases.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and evaluation of naphthalene-2-carboxamides as reversal agents in MDR cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of new naphthalene substituted thiosemicarbazone derivatives as potent antifungal and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. acgpubs.org [acgpubs.org]

- 14. Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-Ethoxynaphthalene-1-carboxamide from 2-Ethoxy-1-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 2-ethoxynaphthalene-1-carboxamide from its corresponding carboxylic acid, 2-ethoxy-1-naphthoic acid. This synthesis is a critical process for accessing a key structural motif present in various biologically active compounds. This document outlines the chemical principles, experimental protocols, and potential significance of this compound class in the field of drug discovery.

Introduction and Rationale

Naphthalenecarboxamides are a class of compounds that have garnered significant attention in medicinal chemistry. Various derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antimycobacterial, and anticancer properties. The synthesis of specific analogues, such as this compound, is therefore of considerable interest for structure-activity relationship (SAR) studies and the development of new therapeutic agents.

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. However, the direct reaction between a carboxylic acid and ammonia is often inefficient due to the formation of a stable and unreactive ammonium carboxylate salt. To overcome this, a two-step approach is typically employed, involving the activation of the carboxylic acid, most commonly by converting it to a more reactive acyl chloride. This activated intermediate can then readily react with an ammonia source to yield the desired amide. This guide details this reliable and widely applicable synthetic strategy.

Synthetic Pathway Overview

The synthesis of this compound from 2-ethoxy-1-naphthoic acid is efficiently achieved in two primary steps:

-

Acyl Chloride Formation: The carboxylic acid is converted to the more reactive 2-ethoxy-1-naphthoyl chloride using a chlorinating agent, such as thionyl chloride (SOCl₂).

-

Amidation: The resulting acyl chloride is then reacted with an ammonia source, typically aqueous ammonium hydroxide, to form the final product, this compound.

This sequence is illustrated in the workflow diagram below.

An In-depth Technical Guide to the Fluorescent Properties of 2-Ethoxynaphthalene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene and its derivatives are a well-established class of fluorophores that have found extensive applications in various scientific disciplines, including chemistry, biology, and materials science.[1] Their rigid bicyclic aromatic structure gives rise to inherent fluorescence, characterized by high quantum yields and excellent photostability.[1] Among these, 2-alkoxynaphthalene derivatives, such as 2-ethoxynaphthalene, serve as valuable fluorescent probes and building blocks for more complex molecular sensors.[2] This technical guide provides a comprehensive overview of the fluorescent properties of 2-ethoxynaphthalene and its derivatives, with a focus on quantitative data, experimental methodologies, and the influence of the molecular environment on their photophysical behavior.

Core Fluorescent Properties of 2-Alkoxynaphthalenes

The fluorescent properties of 2-alkoxynaphthalenes are intrinsically linked to their electronic structure. The alkoxy group (-OR) at the 2-position of the naphthalene ring acts as an electron-donating group, which influences the energy levels of the π-orbitals and consequently affects the absorption and emission characteristics. While specific quantitative data for 2-ethoxynaphthalene is not abundantly available in the public domain, the closely related derivative, 2-methoxynaphthalene, has been more extensively studied. Due to the similar electronic nature of the methoxy and ethoxy groups, the photophysical data for 2-methoxynaphthalene can serve as a valuable proxy for understanding the behavior of 2-ethoxynaphthalene.

Quantitative Photophysical Data

The following table summarizes key photophysical parameters for 2-methoxynaphthalene in various solvents. This data provides an estimate of the expected fluorescent behavior of 2-ethoxynaphthalene.

| Solvent | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |

| Cyclohexane | ~278 | ~324 | ~46 | Data not available | Data not available |

| Acetonitrile | Data not available | Data not available | Data not available | Data not available | Data not available |

| Ethanol | Data not available | Data not available | Data not available | Data not available | Data not available |

| Water | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: Comprehensive, publicly available quantitative data for 2-ethoxynaphthalene remains limited. The data presented for 2-methoxynaphthalene is based on available research and serves as a close approximation. Further experimental validation for 2-ethoxynaphthalene is recommended.

Experimental Protocols

Accurate characterization of the fluorescent properties of 2-ethoxynaphthalene derivatives requires standardized experimental procedures. Below are detailed methodologies for key experiments.

Synthesis of 2-Ethoxynaphthalene

A common and effective method for the synthesis of 2-ethoxynaphthalene is the Williamson ether synthesis.[3]

Procedure:

-

Dissolve 2-naphthol in a suitable polar aprotic solvent such as anhydrous ethanol.

-

Add a strong base, such as sodium hydroxide, to deprotonate the hydroxyl group of 2-naphthol, forming the sodium naphthoxide salt.

-

Introduce an ethylating agent, such as ethyl bromide or diethyl sulfate, to the reaction mixture.

-

Heat the mixture under reflux for a specified period to allow the etherification reaction to proceed to completion.

-

After cooling, the reaction mixture is typically poured into water to precipitate the crude 2-ethoxynaphthalene.

-

The solid product is then collected by filtration, washed to remove impurities, and can be further purified by recrystallization or column chromatography.

Measurement of Fluorescence Quantum Yield

The relative quantum yield of a fluorescent compound is determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.[4][5]

Procedure:

-

Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the 2-ethoxynaphthalene derivative being tested.

-

Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[4]

-

Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a spectrofluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

-

The slope of the resulting linear plots is proportional to the quantum yield.

-

The quantum yield of the sample (Φ_x) can be calculated using the following equation:

Φ_x = Φ_st * (Grad_x / Grad_st) * (n_x^2 / n_st^2)

where:

-

Φ_st is the quantum yield of the standard.

-

Grad_x and Grad_st are the gradients of the plots for the sample and standard, respectively.

-

n_x and n_st are the refractive indices of the sample and standard solutions, respectively (often assumed to be the same if the same solvent is used).[5]

-

-

Solvent Effects on Fluorescence

The fluorescence of 2-alkoxynaphthalenes is sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism.[6][7] Generally, an increase in solvent polarity leads to a red shift (a shift to longer wavelengths) in the emission spectrum.[7] This is attributed to the stabilization of the more polar excited state by the polar solvent molecules. This property makes 2-ethoxynaphthalene derivatives useful as probes for investigating the local environment in complex systems such as biological membranes or polymer matrices.

Signaling Pathways and Biological Applications

While 2-ethoxynaphthalene itself is not directly implicated in specific signaling pathways, its fluorescent properties make it a valuable scaffold for the design of fluorescent probes for biological imaging. By incorporating 2-ethoxynaphthalene into larger molecules that target specific cellular components or are sensitive to particular ions or biomolecules, researchers can visualize and study various biological processes. For instance, derivatives of naphthalene have been successfully employed as fluorescent probes for detecting and imaging anions and cations.[1] The hydrophobic nature of the naphthalene core can also facilitate the interaction of these probes with lipid membranes.

Conclusion

2-Ethoxynaphthalene and its derivatives represent a versatile class of fluorophores with significant potential in research and development. Their inherent fluorescence, coupled with their sensitivity to the local environment, makes them valuable tools for a range of applications, from fundamental photophysical studies to the development of advanced fluorescent probes for biological imaging and sensing. While a more comprehensive quantitative characterization of 2-ethoxynaphthalene is still needed, the available data on related compounds provides a strong foundation for its application in the design of novel fluorescent materials and tools. Further research into the synthesis and photophysical properties of a broader range of 2-ethoxynaphthalene derivatives will undoubtedly expand their utility in the fields of drug discovery and biomedical research.

References

- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Substituent and Solvent Polarity on the Spectroscopic Properties in Azo Derivatives of 2-Hydroxynaphthalene and Their Difluoroboranes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.uci.edu [chem.uci.edu]

- 5. agilent.com [agilent.com]

- 6. youtube.com [youtube.com]

- 7. Solvent Effects on Fluorescence Emission [evidentscientific.com]

Methodological & Application

Application Notes and Protocols for 2-Ethoxynaphthalene-1-carboxamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the medicinal chemistry applications of 2-Ethoxynaphthalene-1-carboxamide is limited in publicly available literature. The following application notes and protocols are based on the established biological activities of the broader class of naphthalene carboxamide derivatives and the known influence of alkoxy substituents in medicinal chemistry. These protocols are intended to serve as a starting point for investigation.

Introduction

The naphthalene carboxamide scaffold is a "privileged structure" in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] Derivatives of this scaffold have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3] The amide linkage and the extended aromatic system of the naphthalene ring provide a versatile platform for structural modifications to modulate biological activity and pharmacokinetic properties.[1]

This document outlines the potential applications of a specific derivative, this compound, in medicinal chemistry, with a primary focus on its proposed use as an antimycobacterial agent and a secondary focus on its potential as an anticancer agent . The ethoxy group at the 2-position is hypothesized to influence the compound's lipophilicity and metabolic stability, potentially enhancing its cellular uptake and overall efficacy.[4][5]

Hypothetical Applications

Antimycobacterial Agent

Naphthalene-1-carboxamide derivatives have shown promising activity against various mycobacterial species, including Mycobacterium tuberculosis and non-tuberculous mycobacteria.[6][7] Some analogues exhibit activity comparable or superior to existing first-line drugs.[8] The proposed mechanism for some of these compounds involves the inhibition of key bacterial enzymes, potentially including those in the respiratory chain.[6]

The introduction of a 2-ethoxy group on the naphthalene ring of the carboxamide scaffold is a rational design strategy to enhance antimycobacterial potency. The ethoxy group can increase the lipophilicity of the molecule, which may facilitate its penetration through the complex, lipid-rich cell wall of mycobacteria. Furthermore, the ethoxy group may engage in specific hydrophobic interactions within the binding site of the target enzyme.

Anticancer Agent

Certain naphthalene carboxamide derivatives have been designed and evaluated as agents to reverse multidrug resistance (MDR) in cancer cells.[9] The naphthalene scaffold has also been incorporated into compounds with direct cytotoxic activity against various cancer cell lines.[10] The planar naphthalene ring system can intercalate with DNA or interact with the active sites of enzymes crucial for cancer cell proliferation, such as protein kinases or histone deacetylases.[11][12]

The 2-ethoxy substituent could potentially enhance the anticancer profile of the naphthalene-1-carboxamide core by modulating its interaction with biological targets and improving its pharmacokinetic properties.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical quantitative data for this compound, based on reported values for analogous naphthalene-1-carboxamide derivatives. This data is for illustrative purposes to guide experimental design.

| Compound | Target Organism/Cell Line | MIC (µg/mL)[7][8] | IC50 (µM)[9] | Cytotoxicity (CC50 in Vero cells, µM)[8] |

| This compound | M. tuberculosis H37Rv | 8 - 32 | - | > 100 |

| P388/ADR (MDR Cancer) | - | 10 - 50 | > 50 | |

| Rifampicin | M. tuberculosis H37Rv | 0.125 - 0.5 | - | - |

| Verapamil (MDR Reversal Agent) | P388/ADR (MDR Cancer) | - | 5 - 10 | - |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis starting from 2-ethoxynaphthalene.

Materials:

-

2-Ethoxynaphthalene

-

Oxalyl chloride

-

Dichloromethane (DCM), anhydrous

-

Ammonia solution (aqueous, concentrated)

-

Sodium bicarbonate

-

Magnesium sulfate, anhydrous

-

Standard laboratory glassware and purification apparatus (silica gel for chromatography)

Procedure:

-

Step 1: Synthesis of 2-Ethoxynaphthalene-1-carbonyl chloride

-

Dissolve 2-ethoxynaphthalene (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add oxalyl chloride (1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-ethoxynaphthalene-1-carbonyl chloride. This intermediate is often used immediately in the next step without further purification.

-

-

Step 2: Synthesis of this compound

-

Dissolve the crude 2-ethoxynaphthalene-1-carbonyl chloride from Step 1 in DCM.

-

Cool the solution to 0 °C.

-

Slowly add an excess of concentrated aqueous ammonia solution (e.g., 5 equivalents).

-

Stir the biphasic mixture vigorously for 2-3 hours, allowing it to warm to room temperature.

-

Separate the organic layer. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Protocol 2: In Vitro Antimycobacterial Activity Assay

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

This compound stock solution (in DMSO)

-

Rifampicin (positive control)

-

96-well microplates

-

Resazurin dye solution

Procedure:

-

Preparation of Inoculum:

-

Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches the mid-log phase.

-

Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute it 1:20 in fresh broth to obtain the final inoculum.

-

-

Drug Dilution:

-

Prepare a serial two-fold dilution of this compound and rifampicin in Middlebrook 7H9 broth in a 96-well plate. The final concentration range should typically span from 256 µg/mL to 0.125 µg/mL.

-

Include a drug-free well (negative control) and a well with the highest concentration of DMSO used (solvent control).

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well.

-

Seal the plates and incubate at 37 °C for 7 days.

-

-

Determination of MIC:

-

After incubation, add resazurin solution to each well and incubate for a further 24 hours.

-

A color change from blue to pink indicates bacterial growth.

-

The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).

-

Protocol 3: Cytotoxicity Assay

This protocol describes the evaluation of the cytotoxicity of the compound against a mammalian cell line (e.g., Vero cells) using an MTT assay.

Materials:

-

Vero cells (or another suitable mammalian cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

Procedure:

-

Cell Seeding:

-

Seed Vero cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

-

Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 3-4 hours.

-

Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the CC50 (the concentration that causes 50% cytotoxicity) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Visualizations

Caption: Proposed synthetic workflow for this compound.

Caption: Hypothetical mechanism of antimycobacterial action.

References

- 1. nbinno.com [nbinno.com]

- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation and biological properties of ring-substituted naphthalene-1-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Design, synthesis and evaluation of naphthalene-2-carboxamides as reversal agents in MDR cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. KR20120016659A - Naphthalene Carboxamide Derivatives As Inhibitors of Protein Kinase and Histone Deacetylases, Methods of Making and Uses thereof - Google Patents [patents.google.com]

- 12. KR101421786B1 - Naphthalene carboxamide derivatives as inhibitors of protein kinase and histone deacetylase, preparation methods and uses thereof - Google Patents [patents.google.com]

Application Notes and Protocols: 2-Ethoxynaphthalene-1-carboxamide as a Fluorescent Probe for Bioimaging

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Fluorescent probes are indispensable tools in biomedical research and drug development, enabling the visualization of cellular structures and the quantification of biological processes in real-time. Naphthalene-based fluorophores are a well-established class of probes known for their sensitivity to the local microenvironment, good photostability, and high quantum yields. 2-Ethoxynaphthalene-1-carboxamide is a functionalized naphthalene derivative with potential applications in bioimaging. Its ethoxy group enhances lipophilicity, facilitating cell membrane permeability, while the carboxamide moiety can serve as a recognition site or a reactive handle for detecting specific enzymatic activities. These application notes provide an overview of the characteristics of this compound and protocols for its proposed use in cellular imaging.

Physicochemical and Fluorescent Properties

While extensive data for this compound is not yet available, its properties can be extrapolated from its parent compound, 2-Ethoxynaphthalene. The introduction of the carboxamide group at the 1-position is expected to modulate the electronic properties of the naphthalene ring, potentially leading to a red-shift in the excitation and emission spectra compared to 2-Ethoxynaphthalene.

Table 1: Predicted Spectroscopic Properties of this compound

| Property | Predicted Value | Notes |

| Excitation Wavelength (λex) | ~ 340 nm | In non-polar solvents. A shift to longer wavelengths may occur in polar, protic solvents. |

| Emission Wavelength (λem) | ~ 390 nm | Subject to solvent polarity. |

| Quantum Yield (Φ) | 0.2 - 0.4 | Highly dependent on the solvent environment. |

| Molar Extinction Coefficient (ε) | > 5,000 M⁻¹cm⁻¹ | At the excitation maximum. |

| Solubility | Soluble in organic solvents (DMSO, DMF, Ethanol), sparingly soluble in aqueous buffers. | For cell-based assays, a stock solution in DMSO is recommended. |

Proposed Mechanism of Action and Bioimaging Applications

The carboxamide group of this compound can potentially act as a substrate for various cellular amidases or proteases. Upon enzymatic cleavage of the amide bond, the electronic structure of the fluorophore would be altered, leading to a change in its fluorescence intensity or a spectral shift. This "turn-on" or ratiometric response would allow for the specific detection of enzyme activity within living cells.

Potential Applications:

-

Monitoring Amidase Activity: Many amidases are dysregulated in diseases such as cancer and metabolic disorders. This probe could be used to screen for inhibitors of these enzymes.

-

Assessing Drug Metabolism: Carboxylesterases and other amidase-containing enzymes are involved in the metabolism of many drugs. The probe could be used to study drug-drug interactions or to phenotype cells based on their metabolic activity.

-

High-Throughput Screening: The fluorescence-based readout makes this probe suitable for high-throughput screening of compound libraries for potential drug candidates that modulate enzyme activity.

Caption: Proposed enzymatic activation of this compound for bioimaging.

Experimental Protocols

1. Preparation of Stock Solution

-

Prepare a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

2. Cell Culture and Staining

-

Plate cells in a suitable format for fluorescence microscopy (e.g., glass-bottom dishes or multi-well plates).

-

Culture cells to the desired confluency under standard conditions (e.g., 37°C, 5% CO₂).

-

On the day of the experiment, prepare a working solution of the probe by diluting the 10 mM stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final concentration of 1-10 µM. Note: The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

-

Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

-

Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C, protected from light.

-

After incubation, wash the cells two to three times with pre-warmed PBS to remove any excess, unbound probe.

-

Add fresh, pre-warmed culture medium or imaging buffer to the cells.

3. Fluorescence Microscopy and Image Analysis

-

Image the cells using a fluorescence microscope equipped with a suitable filter set for DAPI or near-UV excitation (e.g., excitation filter ~340/20 nm, emission filter ~400/50 nm).

-

Acquire images using a cooled CCD or sCMOS camera.

-

For quantitative analysis, ensure that the imaging parameters (e.g., exposure time, gain) are kept consistent across all samples.

-

Image analysis can be performed using software such as ImageJ or CellProfiler. The mean fluorescence intensity per cell or per region of interest can be quantified.

Caption: Step-by-step workflow for cellular imaging with this compound.

Safety and Handling

The toxicological properties of this compound have not been fully investigated. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or weak fluorescence signal | - Incorrect filter set- Probe concentration too low- Incubation time too short- Low target enzyme activity | - Verify microscope filter specifications- Increase probe concentration- Increase incubation time- Use a positive control cell line with known high enzyme activity |

| High background fluorescence | - Incomplete removal of unbound probe- Probe precipitation | - Increase the number and duration of wash steps- Ensure the probe is fully dissolved in the working solution; sonicate if necessary |

| Phototoxicity or photobleaching | - High excitation light intensity- Long exposure times | - Reduce excitation light intensity- Use shorter exposure times or time-lapse imaging with longer intervals |

Application Notes and Protocols for Amide Formation from 2-Ethoxynaphthalene-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of amides from 2-ethoxynaphthalene-1-carboxylic acid, a common scaffold in medicinal chemistry. The protocols outlined below utilize standard amide coupling reagents and are broadly applicable to a range of primary and secondary amines.

Introduction

This application note details two reliable protocols for the coupling of 2-ethoxynaphthalene-1-carboxylic acid with a representative amine, benzylamine, to form N-benzyl-2-ethoxynaphthalene-1-carboxamide. The first protocol employs a carbodiimide-based coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with 1-Hydroxybenzotriazole (HOBt).[8] The second protocol utilizes a phosphonium-based reagent, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).

Reaction Scheme

Caption: General reaction scheme for the formation of N-benzyl-2-ethoxynaphthalene-1-carboxamide.

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a widely used, reliable method for amide bond formation that generates a water-soluble urea byproduct, simplifying purification.[5] HOBt is included to suppress side reactions and minimize potential racemization if chiral substrates are used.[8][9]

Materials:

-

2-Ethoxynaphthalene-1-carboxylic acid

-

Benzylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-ethoxynaphthalene-1-carboxylic acid (1.0 eq).

-

Dissolve the carboxylic acid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Add HOBt (1.2 eq) and benzylamine (1.1 eq) to the solution.

-

Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add EDC·HCl (1.2 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Once the reaction is complete, dilute the mixture with additional DCM.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Workflow Diagram for EDC/HOBt Coupling

Caption: Step-by-step workflow for the EDC/HOBt mediated amide coupling protocol.

Protocol 2: BOP Reagent Mediated Amide Coupling

BOP is a powerful phosphonium-based coupling reagent that is particularly effective for forming hindered amide bonds.[9] Note that this reaction generates hexamethylphosphoramide (HMPA), a carcinogen, as a byproduct, so appropriate safety precautions must be taken.

Materials:

-

2-Ethoxynaphthalene-1-carboxylic acid

-

Benzylamine

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a dry round-bottom flask, dissolve 2-ethoxynaphthalene-1-carboxylic acid (1.0 eq) and benzylamine (1.1 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

-

Add BOP reagent (1.2 eq) in one portion to the reaction mixture.

-

Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

-

Separate the layers. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired amide.

Data Presentation: Reagent Stoichiometry and Conditions

The following table summarizes the quantitative data for the two protocols described.

| Parameter | Protocol 1: EDC/HOBt | Protocol 2: BOP Reagent |

| Carboxylic Acid | 1.0 eq | 1.0 eq |

| Amine | 1.1 eq | 1.1 eq |

| Coupling Reagent | EDC·HCl (1.2 eq) | BOP (1.2 eq) |

| Additive | HOBt (1.2 eq) | N/A |

| Base | DIPEA (2.5 eq) | DIPEA (3.0 eq) |

| Solvent | Anhydrous DCM | Anhydrous DMF |

| Temperature | 0 °C to Room Temp. | Room Temp. |

| Typical Reaction Time | 12-24 hours | 2-6 hours |

| Byproduct Consideration | Water-soluble urea | Hexamethylphosphoramide (HMPA) |

Signaling Pathway: Mechanism of Activation

The formation of the amide bond proceeds through the activation of the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

Logical Relationship Diagram for Carboxylic Acid Activation

Caption: The general pathway for amide formation via carboxylic acid activation.

References

- 1. Effective Synthesis Methods for Amides in Organic Chemistry [ai-futureschool.com]

- 2. hepatochem.com [hepatochem.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Amide Synthesis [fishersci.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

Application Notes and Protocols: 2-Ethoxynaphthalene-1-carboxamide in Material Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxynaphthalene-1-carboxamide is a naphthalene derivative with potential for application in material science, particularly in the realm of organic electronics and fluorescent materials. While direct experimental data on this specific compound is limited in publicly available literature, its structural similarity to other well-studied naphthalene carboxamides and diimides allows for the inference of its potential properties and applications. This document provides a detailed overview of its synthesis, potential applications based on analogous compounds, and corresponding experimental protocols. The naphthalene core, functionalized with an ethoxy and a carboxamide group, is expected to bestow favorable electronic and photophysical properties, making it a candidate for further investigation as a building block in novel organic materials.

Potential Applications in Material Science

Naphthalene-based molecules are of significant interest in material science due to their rigid, planar structure and rich π-electron systems, which facilitate charge transport and luminescence.[1][2] While this compound itself is not extensively documented, its core structure suggests potential in the following areas:

-

Organic Light-Emitting Diodes (OLEDs): Naphthalene derivatives are frequently used as building blocks for host and emitter materials in OLEDs.[3] The electronic properties of the naphthalene ring can be tuned by substituents. The ethoxy group acts as an electron-donating group, while the carboxamide moiety can influence molecular packing and intermolecular interactions, which are crucial for efficient charge injection, transport, and recombination in an OLED device.

-

Organic Field-Effect Transistors (OFETs): Naphthalene diimides, which are structurally related to carboxamides, have been successfully employed as n-type semiconductors in OFETs.[4][5][6] The extended π-system of the naphthalene core in this compound could facilitate electron transport, making it a candidate for investigation in organic semiconductor applications.

-

Fluorescent Probes and Sensors: The inherent fluorescence of the naphthalene moiety can be modulated by the carboxamide group and its substituents.[1] This opens up possibilities for its use as a fluorescent probe for detecting specific analytes or as a component in advanced sensor materials.[7][8] The fluorescence properties are often sensitive to the local environment, which is a key characteristic for sensing applications.[9]

-

Polymer Science: The carboxamide functional group can be used to incorporate the 2-ethoxynaphthalene moiety into polymer chains, either as a pendant group or as part of the main chain. This could lead to the development of polymers with tailored optical and electronic properties for various applications, including flexible electronics and advanced coatings.

Synthesis of this compound

The synthesis of this compound can be approached in a two-step process, starting from the commercially available 2-ethoxynaphthalene. The first step involves the synthesis of the carboxylic acid precursor, 2-ethoxy-1-naphthoic acid, followed by its conversion to the target amide.

Synthesis of 2-Ethoxy-1-naphthoic Acid

A plausible synthetic route to 2-ethoxy-1-naphthoic acid involves the bromination of 2-ethoxynaphthalene followed by a Grignard reaction with carbon dioxide.

Caption: Synthetic pathway for 2-Ethoxy-1-naphthoic acid.

Synthesis of this compound

The conversion of the carboxylic acid to the amide can be achieved through several standard methods, such as activation with a coupling agent followed by reaction with an amine.

Caption: Synthesis of this compound.

Experimental Protocols

The following are detailed, inferred protocols for the synthesis of this compound. Standard laboratory safety procedures should be followed at all times.

Protocol for the Synthesis of 2-Ethoxy-1-naphthoic Acid

This protocol is adapted from a patented synthesis method.[1]

Materials:

-

2-Ethoxynaphthalene

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or another suitable solvent

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid CO₂)

-

Hydrochloric acid (HCl), aqueous solution

-

Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-